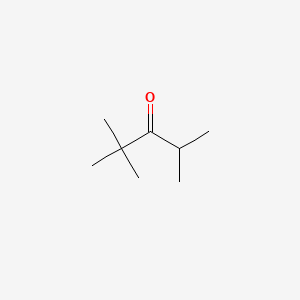

2,2,4-Trimethyl-3-pentanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139131. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,4-trimethylpentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-6(2)7(9)8(3,4)5/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCHQRXVZXVQNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207281 | |

| Record name | 2,2,4-Trimethyl-3-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5857-36-3 | |

| Record name | Pentamethylacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005857363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentamethylacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentamethylacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,4-Trimethyl-3-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4-TRIMETHYL-3-PENTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BGD3V6DXM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,2,4-Trimethyl-3-pentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,2,4-Trimethyl-3-pentanone (CAS No. 5857-36-3), also known as tert-Butyl isopropyl ketone.[1][2][3][4] The information is curated for professionals in research and development who require precise data for experimental design, process modeling, and substance characterization.

Chemical Identity

-

IUPAC Name: 2,2,4-trimethylpentan-3-one[5]

-

Synonyms: tert-Butyl isopropyl ketone, Isopropyl tert-butyl ketone, Pentamethylacetone[1][2][3][4][5]

-

SMILES: CC(C)C(=O)C(C)(C)C[5]

Quantitative Physical Properties

The physical properties of this compound are summarized in the table below. These values are critical for understanding the substance's behavior in various experimental and industrial settings.

| Physical Property | Value | Units | Reference(s) |

| Boiling Point | 133.85 - 135 | °C | [2][6][7] |

| 407 (average of 9 values) | K | [8][9] | |

| Melting Point | -29.02 | °C | [2][6] |

| 244.13 | K | [8][9] | |

| Density | 0.8065 | g/mL | [2][6] |

| Refractive Index | 1.4109 (estimate) | nD | [2][6] |

| Vapor Pressure | See Antoine Equation Parameters | [1] | |

| Enthalpy of Vaporization | 10.3 ± 0.05 | kcal/mol | [8][9] |

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties of a liquid organic compound like this compound.

1. Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[10]

-

Apparatus: Thiele tube, thermometer, small test tube (Durham tube), capillary tube (sealed at one end), rubber band, heating source (Bunsen burner or oil bath), mineral oil.

-

Procedure:

-

A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.[10]

-

A capillary tube is placed inside the test tube with the open end submerged in the liquid.[10]

-

The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[10]

-

The assembly is placed in a Thiele tube containing mineral oil, ensuring the sample is below the oil level.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.[10]

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube. Heating is continued until a continuous and vigorous stream of bubbles is observed.[10]

-

The heat source is then removed. The liquid will begin to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[10]

-

2. Determination of Density

The density of a liquid is its mass per unit volume. A common and straightforward method involves using a balance and a graduated measuring vessel.[11][12]

-

Apparatus: Digital balance, graduated cylinder or pycnometer (density bottle), thermometer.

-

Procedure:

-

The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using a digital balance.[11][12]

-

A known volume of this compound is carefully added to the graduated cylinder. For higher accuracy, a pycnometer is filled completely.[11]

-

The mass of the container with the liquid is then measured.[11][12]

-

The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the filled container.[12]

-

The density is calculated using the formula: Density = Mass / Volume.[11]

-

The temperature at which the measurement is made should be recorded as density is temperature-dependent.

-

3. Determination of Refractive Index

The refractive index of a liquid is a dimensionless number that describes how light propagates through it. It is a characteristic property and is measured using a refractometer.[13]

-

Apparatus: Abbe refractometer, light source (typically a sodium lamp for the D-line), dropper, and a suitable solvent (e.g., acetone (B3395972) or ethanol) for cleaning.

-

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a soft tissue and a volatile solvent and allowed to dry completely.[14]

-

A few drops of this compound are placed on the surface of the lower prism using a dropper.[14][15]

-

The prisms are closed and locked.

-

The light source is positioned to illuminate the prisms.[14]

-

While looking through the eyepiece, the adjustment knob is turned until the field of view is divided into a light and a dark region.[14][15]

-

The dispersion compensator is adjusted to eliminate any color fringe and create a sharp, well-defined borderline.

-

The fine adjustment knob is used to align the borderline precisely with the crosshairs in the eyepiece.[14]

-

The refractive index value is read from the instrument's scale.[15]

-

The temperature of the measurement is recorded, as the refractive index is temperature-dependent. If the measurement is not at the standard 20°C, a correction is applied.[13][15]

-

Logical Relationships of Physical Properties

The following diagram illustrates the relationship between the molecular structure of this compound and its key physical properties. The molecular structure dictates the intermolecular forces, which in turn influence the macroscopic physical properties.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | 5857-36-3 [chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound | C8H16O | CID 138611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 5857-36-3 [chemicalbook.com]

- 7. 2,2,4-trimethylpentan-3-one [stenutz.eu]

- 8. This compound [webbook.nist.gov]

- 9. This compound [webbook.nist.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. athabascau.ca [athabascau.ca]

- 14. davjalandhar.com [davjalandhar.com]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2,2,4-Trimethyl-3-pentanone: Structure, Bonding, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,4-Trimethyl-3-pentanone, also known as isopropyl tert-butyl ketone, is an aliphatic ketone notable for the significant steric hindrance around its carbonyl group. Its chemical formula is C₈H₁₆O, and its structure consists of a pentanone backbone with methyl groups at positions 2, 2, and 4.[1][2][3] This steric congestion profoundly influences its chemical reactivity, making it a valuable model compound for studying the interplay of steric and electronic effects in chemical reactions. This guide provides a comprehensive overview of its chemical structure, bonding, spectroscopic characteristics, and synthetic methodologies, tailored for a technical audience.

Chemical Structure and Identification

The core structure of this compound features a central carbonyl group (C=O) flanked by a bulky tert-butyl group on one side and an isopropyl group on the other. This arrangement is key to its characteristic chemical properties.

Molecular Diagram

The connectivity of atoms in this compound is visualized below.

Caption: 2D Chemical Structure of this compound.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2,2,4-trimethylpentan-3-one |

| Synonyms | Isopropyl tert-butyl ketone, Pentamethylacetone |

| CAS Number | 5857-36-3[1][2][3] |

| Molecular Formula | C₈H₁₆O[1][2][3] |

| Molecular Weight | 128.21 g/mol [1][3] |

| SMILES | CC(C)C(=O)C(C)(C)C[1] |

| InChIKey | OVCHQRXVZXVQNQ-UHFFFAOYSA-N[2][3] |

Bonding and Molecular Geometry

The central carbonyl carbon (C3) is sp² hybridized, resulting in a trigonal planar geometry with bond angles of approximately 120°. The flanking isopropyl and tert-butyl carbons are sp³ hybridized, adopting a tetrahedral geometry. The significant steric bulk of these alkyl groups restricts rotation around the C2-C3 and C3-C4 bonds and shields the electrophilic carbonyl carbon from nucleophilic attack.

While experimental crystallographic data is unavailable due to its liquid state at room temperature, computational models provide insights into its bond lengths and angles.

| Bond | Type | Approximate Length (Å) |

| C=O | Double | 1.21 |

| C-C (carbonyl-alkyl) | Single | 1.53 |

| C-C (within alkyl) | Single | 1.54 |

| C-H | Single | 1.10 |

| Angle | Atoms Involved | Approximate Angle (°) |

| O=C-C | O6=C3-C2 / O6=C3-C7 | ~121 |

| C-C-C (ketone) | C2-C3-C7 | ~118 |

| C-C-C (tert-butyl) | C3-C7-C(8/9/10) | ~109.5 |

| C-C-H (isopropyl) | C3-C2-H | ~109.5 |

Note: Bond lengths and angles are estimations based on computational models from PubChem 3D conformers.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is relatively simple, reflecting the molecule's symmetry.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.8 | Septet | 1H | Methine proton (-CH -(CH₃)₂) |

| ~1.1 | Singlet | 9H | tert-Butyl protons (-C(CH₃ )₃) |

| ~1.0 | Dublet | 6H | Isopropyl methyl protons (-CH(CH₃ )₂) |

Note: Data sourced from spectral databases.[1][4] Actual shifts may vary slightly based on solvent and instrument.

¹³C NMR Spectroscopy

The carbon NMR spectrum shows five distinct signals corresponding to the unique carbon environments.

| Chemical Shift (δ) ppm | Assignment | | :--- | :--- | :--- | | ~217 | Carbonyl carbon (C =O) | | ~45 | Quaternary tert-butyl carbon (C -(CH₃)₃) | | ~39 | Methine carbon (-CH -(CH₃)₂) | | ~26 | tert-Butyl methyl carbons (-C(CH₃ )₃) | | ~18 | Isopropyl methyl carbons (-CH(CH₃ )₂) |

Note: Data sourced from spectral databases.[5] Actual shifts may vary slightly based on solvent and instrument.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a strong absorption band characteristic of the carbonyl group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1705 | Strong, Sharp | C=O Stretch |

| ~2870-2970 | Strong | C-H Stretch (Aliphatic) |

| ~1465, ~1370 | Medium | C-H Bend (CH₃ and CH) |

Note: Data sourced from the NIST Chemistry WebBook.[2]

Experimental Protocols

Synthesis via Grignard Reaction

A robust method for preparing sterically hindered ketones like this compound is the reaction of an appropriate Grignard reagent with an acyl chloride. This protocol describes the synthesis from isopropylmagnesium bromide and pivaloyl chloride.

Caption: Synthetic workflow for this compound via Grignard reaction.

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Isopropyl bromide

-

Pivaloyl chloride (2,2-dimethylpropanoyl chloride)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Grignard Reagent Preparation: All glassware must be rigorously flame-dried under an inert atmosphere (Nitrogen or Argon). In a three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small crystal of iodine to initiate the reaction.

-

Prepare a solution of isopropyl bromide in anhydrous diethyl ether in the dropping funnel. Add a small portion to the magnesium. Once the reaction initiates (indicated by bubbling and heat), add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (a cloudy grey solution).

-

Acylation Reaction: Cool the Grignard solution to 0°C using an ice bath.

-

Dissolve pivaloyl chloride in an equal volume of anhydrous diethyl ether and add it to the dropping funnel.

-

Add the pivaloyl chloride solution dropwise to the stirred Grignard reagent at 0°C. Maintain the temperature below 10°C throughout the addition. A white precipitate will form.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

Work-up and Purification: Cool the reaction mixture again in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purify the resulting crude oil by fractional distillation under reduced pressure to yield pure this compound.

Chemical Reactivity and Applications

The primary significance of this compound in research lies in its pronounced steric congestion around the carbonyl group. This steric shielding makes it an ideal substrate for investigating the limits of chemical reactions and for studying the balance between steric and electronic effects.

Nucleophilic Addition

Due to steric hindrance, the ketone is highly resistant to nucleophilic attack. While it can be reduced to the corresponding secondary alcohol, 2,2,4-trimethyl-3-pentanol, this often requires more forcing conditions or specific, less bulky reducing agents compared to unhindered ketones.

Enolization

The molecule can undergo enolization, but the formation of the enol or enolate is sterically demanding. The methine proton on the isopropyl group is acidic and can be removed by a strong, non-nucleophilic base.

Applications

Its primary use is in fundamental organic chemistry research as a model for sterically hindered ketones. It serves as a benchmark for developing new synthetic methodologies aimed at overcoming steric challenges. To date, no significant roles in signaling pathways or direct applications in drug development have been reported. Toxicological data is sparse, though it is classified as a solvent.[1]

References

An In-depth Technical Guide to 2,2,4-Trimethyl-3-pentanone (CAS Number: 5857-36-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,4-Trimethyl-3-pentanone, also known as isopropyl tert-butyl ketone, is a branched aliphatic ketone with the chemical formula C₈H₁₆O. Its significance in organic chemistry stems largely from the pronounced steric hindrance around the carbonyl group, making it an excellent model substrate for studying the interplay of steric and electronic effects in chemical reactions. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, key reactions, spectroscopic data, and safety information.

Physicochemical Properties

This compound is a colorless liquid with a characteristic odor.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 5857-36-3 | |

| Molecular Formula | C₈H₁₆O | [1][2] |

| Molecular Weight | 128.21 g/mol | [1][2] |

| Melting Point | -29.02 °C | [1] |

| Boiling Point | 133.85 °C | [1] |

| Density | 0.8065 g/cm³ | [1] |

| Refractive Index | 1.4109 (estimate) | [1] |

| Solubility | Moderately soluble in organic solvents. | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Mass Spectrometry

The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern.

| m/z | Relative Intensity | Assignment |

| 57 | 100% | [C(CH₃)₃]⁺ (tert-butyl cation) |

| 43 | ~80% | [CH(CH₃)₂]⁺ (isopropyl cation) |

| 85 | ~30% | [M - C₃H₇]⁺ |

| 128 | ~5% | [M]⁺ (Molecular ion) |

Infrared (IR) Spectroscopy

The infrared spectrum is characterized by a strong absorption band corresponding to the carbonyl group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1710 | Strong | C=O stretch |

| 2870-2960 | Strong | C-H stretch (alkane) |

| 1365-1470 | Medium-Strong | C-H bend (alkane) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the structure and chemical environment of the atoms.

¹H NMR:

-

A doublet corresponding to the six methyl protons of the isopropyl group.

-

A septet corresponding to the single methine proton of the isopropyl group.

-

A singlet corresponding to the nine protons of the tert-butyl group.

¹³C NMR:

-

A signal for the carbonyl carbon.

-

Signals for the carbons of the isopropyl group (methyl and methine).

-

Signals for the carbons of the tert-butyl group (methyl and quaternary).

Synthesis and Reactions

Due to its sterically hindered nature, the synthesis of this compound can be challenging using traditional methods.

Synthesis

A common laboratory synthesis involves the reaction of an organometallic reagent with a sterically hindered carboxylic acid derivative. One plausible pathway is the reaction of tert-butylmagnesium halide with isobutyryl chloride.

Experimental Protocol: Synthesis via Grignard Reaction (General Procedure)

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings are suspended in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen). A solution of tert-butyl halide in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent (tert-butylmagnesium halide).

-

Acylation: The Grignard reagent is cooled in an ice bath. A solution of isobutyryl chloride in anhydrous diethyl ether is added dropwise with vigorous stirring.

-

Work-up: After the addition is complete, the reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation to yield this compound.

Key Reactions

4.2.1. Reduction to 2,2,4-Trimethyl-3-pentanol

The carbonyl group of this compound can be reduced to a secondary alcohol, 2,2,4-trimethyl-3-pentanol, using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Reduction with Sodium Borohydride (General Procedure)

-

Reaction Setup: this compound is dissolved in a suitable protic solvent, such as methanol (B129727) or ethanol, in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled in an ice bath.

-

Addition of Reducing Agent: Sodium borohydride is added portion-wise to the stirred solution. The reaction is typically exothermic.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is carefully acidified with a dilute acid (e.g., 1 M HCl) to neutralize the excess borohydride and the resulting borate (B1201080) esters. The product is then extracted with an organic solvent (e.g., diethyl ether).

-

Purification: The organic extracts are combined, washed with water and brine, dried over an anhydrous drying agent, and the solvent is evaporated to yield the crude alcohol. Further purification can be achieved by distillation or chromatography.

Safety and Handling

-

Flammability: Assumed to be a flammable liquid. Keep away from heat, sparks, and open flames.

-

Inhalation: May cause respiratory tract irritation. Use in a well-ventilated area or with a fume hood.

-

Skin and Eye Contact: May cause skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Ingestion: May be harmful if swallowed.

Always consult a specific and current SDS before handling this chemical.

Applications

The primary utility of this compound in a research context is as a sterically demanding substrate to probe the mechanisms and limitations of chemical reactions. Its hindered nature allows for the study of:

-

Nucleophilic addition reactions: Investigating the accessibility of the carbonyl carbon to various nucleophiles.

-

Enolate formation: Studying the regioselectivity and stereoselectivity of enolate formation with different bases.

-

Photochemical reactions: Its structure can influence the pathways of photochemical transformations.

In an industrial setting, it may find use as a specialty solvent or as an intermediate in the synthesis of more complex molecules where steric bulk is a desired feature.

Conclusion

This compound is a valuable compound for fundamental studies in organic chemistry due to its unique steric properties. This guide has provided a summary of its key characteristics, synthesis, and reactivity to aid researchers and professionals in its safe and effective use. Further investigation into its specific toxicological profile and the development of more efficient synthetic routes remain areas of interest.

References

Spectroscopic Profile of 2,2,4-Trimethyl-3-pentanone: A Technical Guide

Introduction

2,2,4-Trimethyl-3-pentanone, also known as tert-butyl isopropyl ketone, is a saturated aliphatic ketone with the molecular formula C₈H₁₆O.[1][2][3] Its chemical structure consists of a pentanone backbone with methyl groups at positions 2, 2, and 4. Understanding the spectroscopic characteristics of this compound is crucial for its identification, characterization, and quality control in research and industrial applications. This guide provides a comprehensive overview of the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for this compound, along with generalized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~1715 | C=O (carbonyl) stretch | Strong |

| ~2991 | C-H (alkyl) stretch | Strong |

Table 1: Key Infrared Absorption Bands for this compound. The strong absorption at ~1715 cm⁻¹ is characteristic of a saturated aliphatic ketone.[4]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.1 | Doublet | 6H | -CH(CH₃ )₂ |

| ~1.2 | Singlet | 9H | -C(CH₃ )₃ |

| ~2.8 | Septet | 1H | -CH (CH₃)₂ |

Table 2: ¹H NMR Spectroscopic Data for this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~18.0 | -CH(C H₃)₂ |

| ~26.0 | -C(C H₃)₃ |

| ~39.0 | -C H(CH₃)₂ |

| ~45.0 | -C (CH₃)₃ |

| ~217.0 | C =O |

Table 3: ¹³C NMR Spectroscopic Data for this compound.

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 128 | ~5% | [M]⁺ (Molecular Ion) |

| 85 | ~30% | [M - C₃H₇]⁺ |

| 57 | 100% | [C₄H₉]⁺ (tert-butyl cation) - Base Peak |

| 43 | ~50% | [C₃H₇]⁺ (isopropyl cation) |

| 41 | ~45% | [C₃H₅]⁺ |

Table 4: Key Mass Spectrometry Fragmentation Data for this compound.[1][5]

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound.

Methodology:

-

Sample Preparation: For a liquid sample like this compound, a small drop is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.[6]

-

Instrument Setup: The spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the clean ATR crystal is recorded.

-

Data Acquisition: The sample spectrum is then recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.

-

Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[7] Chloroform-d is a common choice for non-polar to moderately polar compounds.[7]

-

Ensure the sample is fully dissolved to achieve a homogeneous solution.[8]

-

-

Instrument Setup (¹H NMR):

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Tune and shim the magnetic field to optimize its homogeneity.

-

Set acquisition parameters, including a spectral width of approximately -2 to 12 ppm and typically 8 to 16 scans for a good signal-to-noise ratio.[7]

-

-

Data Acquisition (¹H NMR): Acquire the Free Induction Decay (FID) and perform a Fourier transform to obtain the spectrum.

-

Instrument Setup (¹³C NMR):

-

The same sample can be used.

-

The probe is tuned to the ¹³C frequency.

-

A standard proton-decoupled pulse program is used.

-

Set a spectral width of approximately 0 to 220 ppm.[7] Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR.

-

-

Data Acquisition (¹³C NMR): Acquire the FID with proton decoupling and process the data.

-

Data Processing: Phase the spectra and calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.[7]

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent such as methanol (B129727) or acetonitrile. A typical concentration is in the range of 10 to 100 micrograms per mL.[9]

-

If necessary, filter the solution to remove any particulate matter.[8]

-

-

Instrumentation (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

-

The sample is injected into a gas chromatograph (GC) to separate it from any impurities.

-

The separated compound then enters the mass spectrometer's ion source.

-

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

A generalized workflow for the spectroscopic analysis of a chemical compound.

References

- 1. This compound | C8H16O | CID 138611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. This compound [webbook.nist.gov]

- 6. webassign.net [webassign.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to the 1H and 13C NMR Spectra of 2,2,4-Trimethyl-3-pentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 2,2,4-trimethyl-3-pentanone. This document outlines the predicted spectral data, detailed experimental protocols for acquiring such spectra, and a visual representation of the molecular structure's magnetic environments. The information presented herein is intended to support researchers and professionals in the fields of analytical chemistry, organic synthesis, and drug development in the structural elucidation and characterization of this and structurally related molecules.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration values for the ¹H and ¹³C NMR spectra of this compound. These predictions are based on established NMR principles and typical chemical shift values for analogous molecular structures.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-1 (3 x CH₃) | ~1.10 | Singlet | 9H | - |

| H-4 | ~2.85 | Septet | 1H | ~6.9 |

| H-5 (2 x CH₃) | ~1.05 | Doublet | 6H | ~6.9 |

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)

| Signal Assignment | Chemical Shift (δ, ppm) |

| C-1 (3 x CH₃) | ~26 |

| C-2 (quaternary C) | ~45 |

| C-3 (C=O) | ~215 |

| C-4 (CH) | ~41 |

| C-5 (2 x CH₃) | ~18 |

Experimental Protocols for NMR Spectroscopy

The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Concentration: Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). If the deuterated solvent does not already contain TMS, a small drop can be added.

-

Filtration: Filter the sample solution through a pipette containing a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

¹H NMR Spectroscopy Acquisition

-

Spectrometer: A 300-500 MHz NMR spectrometer is suitable for routine ¹H NMR.

-

Pulse Program: A standard one-pulse sequence is typically used.

-

Acquisition Parameters:

-

Spectral Width: -2 to 12 ppm

-

Number of Scans: 8-16 scans for a sample of this concentration should provide an adequate signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds

-

Acquisition Time: 2-4 seconds

-

-

Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative ratios of the different protons.

-

¹³C NMR Spectroscopy Acquisition

-

Spectrometer: A 75-125 MHz NMR spectrometer (corresponding to the proton frequency of the instrument) is appropriate.

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on a Bruker instrument) is used to provide a spectrum with single lines for each unique carbon atom.

-

Acquisition Parameters:

-

Spectral Width: 0 to 220 ppm

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 2 seconds

-

-

Processing:

-

Apply a Fourier transform to the FID.

-

Phase the resulting spectrum.

-

Calibrate the chemical shift axis using the solvent peak (e.g., CDCl₃ at 77.16 ppm) or the TMS signal.

-

Visualization of Molecular Structure and NMR Environments

The following diagrams illustrate the logical relationships within the this compound molecule and the workflow for its NMR analysis.

Caption: Molecular structure and ¹H NMR signal assignments for this compound.

Infrared (IR) spectroscopy of 2,2,4-Trimethyl-3-pentanone

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2,2,4-Trimethyl-3-pentanone

Introduction

This compound, also known as isopropyl tert-butyl ketone, is an aliphatic ketone with the chemical formula C₈H₁₆O.[1][2] Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes. This absorption is detected and plotted as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹), providing a unique "fingerprint" of the molecule. This guide provides a detailed analysis of the IR spectrum of this compound, a comprehensive experimental protocol for obtaining the spectrum, and logical diagrams to illustrate key concepts.

Molecular Structure and Expected Vibrational Modes

The structure of this compound includes a central carbonyl group (C=O) flanked by a bulky tert-butyl group and an isopropyl group. The primary vibrational modes detectable by IR spectroscopy are associated with the stretching and bending of its constituent bonds:

-

C=O Stretch: A strong, sharp absorption due to the stretching of the polar carbon-oxygen double bond. For saturated aliphatic ketones, this peak is typically observed in the 1705-1725 cm⁻¹ region.[3]

-

C-H Stretch: Absorptions arising from the stretching of carbon-hydrogen bonds in the methyl (CH₃) and methine (C-H) groups. These are typically found in the 2850-3000 cm⁻¹ range.

-

C-H Bend: Bending vibrations of the C-H bonds, which appear in the fingerprint region (below 1500 cm⁻¹). These include scissoring, rocking, and wagging motions and are often complex.

Infrared Spectrum Analysis

The gas-phase infrared spectrum of this compound exhibits several characteristic absorption bands. The quantitative data, sourced from the NIST Chemistry WebBook, is summarized below.[1]

Data Presentation

| Wavenumber (cm⁻¹) | % Transmittance | Vibrational Mode Assignment |

| ~2970 | ~20% | C-H Asymmetric Stretch (in CH₃ groups) |

| ~2875 | ~45% | C-H Symmetric Stretch (in CH₃ groups) |

| ~1710 | ~10% | C=O Stretch (Ketone) |

| ~1470 | ~35% | C-H Asymmetric Bend (in CH₃ groups) |

| ~1365 | ~30% | C-H Symmetric Bend (Umbrella mode of CH₃) |

| ~1100-1250 | ~50-60% | C-C Skeletal Vibrations |

Note: The exact peak positions and intensities can vary slightly depending on the sample phase (gas, liquid, solid) and the spectrometer's resolution.

Experimental Protocol: Acquiring the IR Spectrum of a Liquid Ketone

This section details the methodology for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a neat liquid sample, such as this compound, using the thin-film transmission method.

Materials and Equipment

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

This compound sample

-

Clean, dry salt plates (e.g., NaCl or KBr)

-

Pasteur pipette

-

Gloves

-

Solvent for cleaning (e.g., acetone (B3395972) or hexane)

-

Lens tissue

Procedure

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Open the sample compartment.

-

-

Background Spectrum Acquisition:

-

Place no sample in the beam path.

-

Close the sample compartment lid.

-

Acquire a background spectrum. This step is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as any instrument-specific signals.

-

-

Sample Preparation (Thin-Film Method):

-

Wearing gloves, handle the salt plates by their edges to avoid transferring moisture and oils from your fingers.[4]

-

Using a clean Pasteur pipette, place one to two drops of the liquid this compound onto the center of one salt plate.[4]

-

Carefully place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the plates.[4] Avoid introducing air bubbles.

-

-

Sample Spectrum Acquisition:

-

Place the "sandwiched" salt plates into the sample holder within the spectrometer's sample compartment.

-

Close the compartment lid.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the previously collected background spectrum to generate the final transmittance or absorbance spectrum.

-

-

Cleaning:

-

Remove the salt plates from the spectrometer.

-

Separate the plates and clean them thoroughly by rinsing with a non-hygroscopic solvent like acetone or hexane.

-

Gently wipe the plates dry with a soft lens tissue.

-

Store the clean, dry plates in a desiccator to protect them from atmospheric moisture.

-

Visualizations

Molecular Structure-IR Spectrum Relationship

The following diagram illustrates the logical connection between the functional groups within this compound and their characteristic absorption regions in an IR spectrum.

Experimental Workflow

This diagram outlines the sequential steps involved in the experimental protocol for obtaining the IR spectrum of a liquid sample.

References

A Technical Guide to 2,2,4-Trimethylpentan-3-one

For Researchers, Scientists, and Drug Development Professionals

ID: CHEM-8H16O Issued: December 22, 2025

Abstract and Nomenclature

This document provides a comprehensive technical overview of the aliphatic ketone commonly known as isopropyl tert-butyl ketone. The internationally recognized IUPAC name for this compound is 2,2,4-trimethylpentan-3-one .[1][2][3] Its structure consists of a five-carbon pentanone backbone with three methyl group substituents. This guide consolidates its chemical and physical properties, spectroscopic data, and a representative synthesis protocol.

Other synonyms for this compound include Pentamethylacetone and tert-Butyl isopropyl ketone.[1][2][4] The Chemical Abstracts Service (CAS) has assigned the registry number 5857-36-3 to this compound.[2][3]

Physicochemical and Spectroscopic Data

Quantitative data for 2,2,4-trimethylpentan-3-one are summarized below for ease of reference. This compound is a liquid at standard conditions.[5]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O | [1][2][6] |

| Molecular Weight | 128.21 g/mol | [1][6] |

| IUPAC Name | 2,2,4-trimethylpentan-3-one | [1] |

| CAS Number | 5857-36-3 | [2][3] |

| SMILES | CC(C)C(=O)C(C)(C)C | [1][7] |

| InChIKey | OVCHQRXVZXVQNQ-UHFFFAOYSA-N | [1][2][3] |

Note: Boiling point, density, and refractive index data were not consistently available in the searched literature for 2,2,4-trimethylpentan-3-one, though data for a similar, more substituted compound, 2,2,4,4-tetramethylpentan-3-one, are available and show a boiling point of 152-153 °C and a density of 0.824 g/cm³.[5][8]

Table 2: Available Spectroscopic Data

| Data Type | Availability |

| ¹H NMR | Available |

| ¹³C NMR | Available |

| ¹⁷O NMR | Available |

| FTIR | Available |

| Raman | Available |

| Mass Spectrometry (GC-MS) | Available |

| Source: SpectraBase[4] |

Synthesis Protocol: Synthesis via Grignard Reagent

One common and versatile method for synthesizing ketones involves the reaction of a Grignard reagent with a nitrile.[9] This section outlines a general experimental protocol that can be adapted for the synthesis of 2,2,4-trimethylpentan-3-one. The synthesis would involve the reaction of tert-butylmagnesium halide with isobutyronitrile (B166230), followed by acidic hydrolysis.

3.1 Materials and Equipment

-

Reactants: Magnesium turnings, tert-butyl halide (e.g., tert-butyl bromide), isobutyronitrile, dilute acid (e.g., aqueous HCl).

-

Solvent: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

-

Apparatus: Three-neck round-bottom flask, reflux condenser, dropping funnel, heating mantle, magnetic stirrer, ice-water bath, separatory funnel, rotary evaporator.

-

Safety: All procedures must be conducted in a fume hood. Anhydrous conditions are critical as Grignard reagents react vigorously with water.[10]

3.2 Experimental Procedure

Step 1: Preparation of the Grignard Reagent (tert-butylmagnesium halide)

-

Assemble a dry three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Place magnesium turnings (1.2 eq.) in the flask. A small crystal of iodine can be added to activate the magnesium surface.[11]

-

In the dropping funnel, prepare a solution of tert-butyl halide (1.0 eq.) in anhydrous ether or THF.

-

Add a small portion (~10%) of the halide solution to the magnesium. Initiation is indicated by gentle bubbling or the fading of the iodine color. Gentle warming may be necessary.[11]

-

Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.[11]

-

After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[11]

Step 2: Reaction with Nitrile (Isobutyronitrile)

-

Cool the freshly prepared Grignard reagent in an ice-water bath.

-

Dissolve isobutyronitrile (0.95 eq.) in a minimal amount of anhydrous ether/THF and add this solution to the dropping funnel.

-

Add the nitrile solution dropwise to the stirred, cooled Grignard reagent. This forms a metalloimine intermediate.[12]

Step 3: Hydrolysis and Workup

-

Upon completion of the reaction, the mixture is carefully poured over an ice-cold solution of dilute acid (e.g., 1 M HCl) to hydrolyze the intermediate, yielding the ketone.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.[11]

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,2,4-trimethylpentan-3-one.[11]

-

Purify the product via distillation.

Visualization of Synthesis Pathway

The logical workflow for the synthesis of 2,2,4-trimethylpentan-3-one using the Grignard protocol is depicted below.

Caption: Synthesis workflow for 2,2,4-trimethylpentan-3-one.

References

- 1. 2,2,4-Trimethyl-3-pentanone | C8H16O | CID 138611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. 2,2,4,4-Tetramethyl-3-pentanone 98 815-24-7 [sigmaaldrich.com]

- 6. 2,2,4-Trimethylpentan-3-one | CymitQuimica [cymitquimica.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 815-24-7 Cas No. | 2,2,4,4-Tetramethylpentan-3-one | Apollo [store.apolloscientific.co.uk]

- 9. Grignard Reaction - Common Conditions [commonorganicchemistry.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. benchchem.com [benchchem.com]

- 12. Grignard Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Steric Hindrance Effects in 2,2,4-Trimethyl-3-pentanone

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,4-Trimethyl-3-pentanone, also known as isopropyl tert-butyl ketone, serves as an exemplary model for the study of steric effects in organic chemistry. Its structure, featuring a carbonyl group flanked by bulky isopropyl and tert-butyl substituents, creates a sterically congested environment that profoundly influences its reactivity and chemical properties. This technical guide provides a comprehensive analysis of these steric hindrance effects, covering the molecule's synthesis, its attenuated reactivity towards nucleophiles, and the regioselective nature of its enolate formation. Detailed experimental protocols, quantitative data, and process visualizations are provided to offer a thorough resource for professionals in chemical research and development.

Introduction to Steric Hindrance

Steric hindrance is a nonbonding interaction that influences the shape and reactivity of molecules. It arises when the spatial arrangement of atoms or groups within a molecule prevents or retards chemical reactions. In carbonyl chemistry, the accessibility of the electrophilic carbonyl carbon is a critical determinant of reaction rates.[1][2] Bulky substituents adjacent to the carbonyl group can physically obstruct the trajectory of an incoming nucleophile, significantly slowing down or even preventing nucleophilic addition reactions.[3][4] this compound is an ideal substrate for investigating these phenomena due to the substantial steric bulk of the tert-butyl and isopropyl groups shielding its carbonyl center.

Synthesis and Physical Properties

The synthesis of highly branched ketones like this compound can be challenging using classical methods due to the same steric hindrance that defines their reactivity. A plausible and effective approach involves the reaction of an organometallic reagent with a sterically hindered acyl chloride. For instance, the reaction of tert-butylmagnesium chloride with isobutyryl chloride can yield the desired product, though conditions must be optimized to prevent side reactions.

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2,2,4-trimethylpentan-3-one | PubChem[5] |

| Molecular Formula | C₈H₁₆O | PubChem[5] |

| Molecular Weight | 128.21 g/mol | PubChem[5] |

| CAS Number | 5857-36-3 | PubChem[5] |

| Boiling Point | ~134-136 °C | SpringerMaterials[5] |

| ¹H NMR (CDCl₃) | δ ~3.1 (septet, 1H), δ ~1.1 (s, 9H), δ ~1.0 (d, 6H) | SpectraBase[6] |

| ¹³C NMR (CDCl₃) | δ ~218 (C=O), δ ~45 (C(CH₃)₃), δ ~38 (CH(CH₃)₂), δ ~26 (C(CH₃)₃), δ ~18 (CH(CH₃)₂) | SpectraBase[7] |

| IR Absorption | C=O Stretch: ~1710-1715 cm⁻¹ | General Ketones[8] |

Note: NMR chemical shifts (δ) are approximate and can vary slightly based on solvent and concentration.

Steric Effects on Carbonyl Reactivity

The core of this compound's unique chemical character lies in its diminished reactivity, a direct consequence of steric hindrance.

Nucleophilic Addition Reactions

The carbonyl carbon in ketones is sp² hybridized and trigonal planar, theoretically allowing nucleophilic attack from two faces. However, the large tert-butyl and isopropyl groups in this compound act as "steric shields," severely congesting the space around the carbonyl carbon.[1][2] This makes it difficult for nucleophiles to achieve the necessary orbital overlap for bond formation.[3][9]

Consequently, reactions that proceed rapidly with less hindered ketones (e.g., acetone (B3395972) or 2-butanone) are significantly slower with this compound. This effect is particularly pronounced with bulky nucleophiles, such as Grignard reagents or complex hydrides.

Figure 1: Steric shielding of the carbonyl carbon hinders nucleophilic attack.

Table 2: Qualitative Reactivity Comparison for Nucleophilic Addition

| Ketone | Structure | Steric Hindrance | Relative Reactivity |

| Acetone | CH₃COCH₃ | Low | Very High |

| 2-Butanone | CH₃COC₂H₅ | Moderate | High |

| This compound | (CH₃)₃CCOC(CH₃)₂ | Very High | Very Low |

| Di-tert-butyl ketone | (CH₃)₃CCOC(CH₃)₃ | Extreme | Extremely Low / Inert |

Enolate Formation

Enolate formation requires the abstraction of a proton from a carbon atom alpha (α) to the carbonyl group. This compound presents an interesting case for regioselectivity:

-

The tert-butyl group has no α-protons and cannot be deprotonated.

-

The isopropyl group has a single α-proton at the methine position.

Therefore, deprotonation can only occur at one position, leading to a single enolate regioisomer. However, the abstraction of this methine proton is sterically hindered by the adjacent, bulky tert-butyl group. Consequently, a strong, sterically hindered base, such as Lithium Diisopropylamide (LDA), is required to form the enolate efficiently.[10][11] The use of a bulky base like LDA is advantageous as it is less likely to act as a nucleophile and add to the highly hindered carbonyl carbon.[12]

Figure 2: Regioselective enolate formation using a strong, hindered base.

Experimental Protocols

The following protocols are representative procedures for key transformations involving a sterically hindered ketone. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol: Reduction with Sodium Borohydride (B1222165)

This procedure illustrates the reduction of the hindered carbonyl to a secondary alcohol. Due to steric hindrance, the reaction is expected to be significantly slower than for unhindered ketones.

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.28 g, 10.0 mmol) and 25 mL of methanol.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes to cool to 0-5 °C.

-

Reagent Addition: Add sodium borohydride (NaBH₄) (0.45 g, 12.0 mmol, 1.2 equiv) portion-wise over 10 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Slowly add 20 mL of 1 M HCl to the flask in an ice bath to quench the excess NaBH₄ and neutralize the sodium methoxide.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Workup: Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product, 2,2,4-trimethyl-3-pentanol, can be purified by column chromatography or distillation.

Protocol: Kinetic Enolate Formation with LDA

This protocol describes the irreversible deprotonation to form the lithium enolate, which can then be trapped with an electrophile (e.g., trimethylsilyl (B98337) chloride).

-

Glassware Preparation: All glassware must be oven- or flame-dried under vacuum and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).

-

LDA Preparation (in situ): In a dry 100 mL Schlenk flask, dissolve diisopropylamine (B44863) (1.54 mL, 11.0 mmol) in 20 mL of anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (n-BuLi) (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe. Stir the solution at -78 °C for 30 minutes.

-

Ketone Addition: In a separate dry flask, dissolve this compound (1.28 g, 10.0 mmol) in 10 mL of anhydrous THF. Add this ketone solution dropwise via syringe to the cold LDA solution over 15 minutes.

-

Enolate Formation: Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete enolate formation.

-

Electrophilic Trap (Optional): To confirm enolate formation, add trimethylsilyl chloride (TMSCl) (1.40 mL, 11.0 mmol) dropwise to the enolate solution at -78 °C. Allow the reaction to warm to room temperature over 2 hours.

-

Workup: Quench the reaction by adding 20 mL of saturated aqueous ammonium (B1175870) chloride (NH₄Cl). Extract with diethyl ether (3 x 30 mL), wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

-

Analysis: After solvent removal, the resulting silyl (B83357) enol ether can be analyzed by NMR spectroscopy to confirm the structure.

Figure 3: General workflow for the formation and trapping of a kinetic enolate.

Conclusion

This compound is a powerful tool for understanding the fundamental principles of steric hindrance. The pronounced steric shielding afforded by its tert-butyl and isopropyl groups drastically reduces the reactivity of the carbonyl group towards nucleophilic addition and governs the regioselective formation of its enolate. These properties make it not only a subject of academic interest but also a relevant case study for drug development professionals, where understanding the interplay of steric and electronic effects is paramount in designing selective and effective molecular entities. The data and protocols presented in this guide offer a foundational resource for further research and application of these principles.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Compare the reactivity of aldehydes and ketones towards nucleophilic addition reactions ? | Sathee Forum [forum.prutor.ai]

- 4. reddit.com [reddit.com]

- 5. This compound | C8H16O | CID 138611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Khan Academy [khanacademy.org]

Electronic properties of sterically hindered ketones

An in-depth technical guide for researchers, scientists, and drug development professionals exploring the core electronic properties of sterically hindered ketones.

Introduction

Sterically hindered ketones, characterized by bulky substituents flanking the carbonyl group, represent a fascinating class of molecules where spatial arrangement profoundly dictates electronic behavior. The intentional introduction of steric bulk is a powerful strategy in medicinal chemistry and materials science to modulate reactivity, metabolic stability, and photophysical properties. For drug development professionals, understanding how steric hindrance fine-tunes the electronic character of a ketone is crucial for designing molecules with desired pharmacokinetic profiles and target engagement. This guide delves into the fundamental electronic properties of these ketones, offering detailed experimental protocols and data-driven insights.

Core Concepts: The Interplay of Sterics and Electronics

The electronic properties of a ketone are primarily governed by the carbonyl (C=O) functional group and its interaction with adjacent substituents. The introduction of sterically demanding groups induces significant changes in molecular geometry, which in turn alters the underlying electronic structure.

-

Molecular Orbitals and the HOMO-LUMO Gap: The reactivity and spectroscopic properties of a molecule are largely determined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1][2] The energy difference between them, known as the HOMO-LUMO gap (Egap), is a critical parameter. A smaller gap generally implies higher reactivity and a red-shift in absorption spectra.[1][3] In ketones, the LUMO is typically centered on the electrophilic carbonyl carbon, making it the site for nucleophilic attack.[2]

-

Geometric Distortions: Bulky groups can force bond angles around the carbonyl to deviate from the ideal sp² geometry. In aryl ketones, large ortho-substituents can cause the aryl ring to twist out of the plane of the carbonyl group. This loss of planarity disrupts π-conjugation, a key factor influencing electron delocalization.[4]

-

Modulation of Electronic Properties: The impact of steric hindrance is twofold. First, it presents a physical barrier that can impede the approach of reagents to the reactive carbonyl center, thereby decreasing reactivity.[4][5][6] Second, by altering molecular geometry, it modifies the energy levels of the frontier orbitals. For instance, disrupting conjugation in an aryl ketone typically raises the energy of the LUMO and lowers the energy of the HOMO, leading to an increased HOMO-LUMO gap.[7][8] This electronic effect further reduces the intrinsic reactivity of the carbonyl group.

Key Electronic Properties and Their Modulation

Electrochemical Properties

The reduction of the carbonyl group is a key electrochemical process. Steric hindrance can significantly impact the reduction potential. Bulky groups can shield the carbonyl carbon, making it more difficult for an electron to be transferred, which results in a more negative reduction potential. Cyclic voltammetry (CV) is the primary technique used to measure these properties. For example, studies on sterically hindered secondary alcohols, the precursors to these ketones, show that the choice of oxidation catalyst is critical to overcome steric effects, highlighting the reduced reactivity of these hindered systems.[9]

Photophysical Properties

The photochemistry of ketones is dominated by n → π* and π → π* electronic transitions. Upon absorption of light, the ketone can be promoted to an excited singlet state, which can then undergo intersystem crossing to a triplet state. The nature of this lowest triplet state (whether it's n,π* or π,π*) dictates the subsequent photochemical pathways, such as α-cleavage (Norrish Type I reaction).[10]

Steric hindrance can influence which triplet state is lower in energy. For instance, twisting an aromatic ring out of conjugation can favor the n,π* state, which is often more reactive towards α-cleavage.[10] This principle is exploited in the design of photoinitiators for polymerization reactions.

Chemical Reactivity

The reactivity of ketones towards nucleophiles is a balance between steric and electronic factors.[11]

-

Electronic Control: A lower LUMO energy makes the carbonyl carbon more electrophilic and thus more reactive.[3]

-

Steric Control: Large substituents physically block the trajectory of nucleophilic attack.[5][12]

In most cases involving bulky ketones, steric hindrance is the dominant factor controlling reactivity. Aldehydes are generally more reactive than ketones because they have one less alkyl group, leading to less steric hindrance and a more electrophilic carbonyl carbon.[5]

Data Presentation

The following tables summarize representative data for a series of hypothetical aryl ketones, illustrating the impact of increasing steric hindrance.

Table 1: Electrochemical and Photophysical Properties of Sterically Hindered Ketones

| Ketone Structure | Substituent (R) | Reduction Potential (V vs. SCE) | λmax (n → π*) (nm) |

| Acetophenone | H | -1.85 | 320 |

| 2-Methylacetophenone | 2-CH₃ | -1.95 | 325 |

| 2,6-Dimethylacetophenone | 2,6-(CH₃)₂ | -2.10 | 335 |

| 2,4,6-Trimethylacetophenone | 2,4,6-(CH₃)₃ | -2.15 | 338 |

| Di-tert-butyl ketone | t-Bu | -2.40 | 290 |

Table 2: Computational Data (DFT) for Sterically Hindered Ketones

| Ketone Structure | Substituent (R) | HOMO (eV) | LUMO (eV) | Egap (eV) |

| Acetophenone | H | -6.50 | -1.80 | 4.70 |

| 2-Methylacetophenone | 2-CH₃ | -6.45 | -1.75 | 4.70 |

| 2,6-Dimethylacetophenone | 2,6-(CH₃)₂ | -6.40 | -1.60 | 4.80 |

| 2,4,6-Trimethylacetophenone | 2,4,6-(CH₃)₃ | -6.35 | -1.55 | 4.80 |

| Di-tert-butyl ketone | t-Bu | -6.90 | -1.50 | 5.40 |

Note: Data are illustrative and intended to show trends.

Experimental Protocols

Protocol 1: Synthesis of Sterically Hindered β-Diketones via Condensation

This method is an improvement on the classic Claisen condensation and is effective for producing bulky β-diketones like dipivaloylmethane (DPM).[13]

-

Enolate Formation: A suitable ketone (e.g., pinacolone) is treated with a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), in an anhydrous, non-coordinating solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at 0 °C to form the corresponding enolate.

-

Condensation: A sterically hindered acid chloride (e.g., pivaloyl chloride) is added dropwise to the enolate solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.

-

Workup: The reaction is quenched by the slow addition of aqueous acid (e.g., 1 M HCl). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the pure β-diketone.

Protocol 2: Measurement of Redox Potentials using Cyclic Voltammetry (CV)

This protocol outlines the standard procedure for determining the reduction potential of a ketone.

-

Sample Preparation: Prepare a 1-5 mM solution of the ketone in a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).

-

Cell Assembly: Assemble a three-electrode electrochemical cell. Use a glassy carbon electrode as the working electrode, a platinum wire as the counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel (B162337) electrode (SCE) as the reference electrode.

-

De-aeration: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.

-

Data Acquisition: Connect the electrodes to a potentiostat. Scan the potential from an initial value (e.g., 0 V) towards a negative potential until the reduction peak of the ketone is observed, and then reverse the scan. A typical scan rate is 100 mV/s.

-

Data Analysis: The potential at the peak of the reduction wave (Epc) is recorded. If the reduction is reversible, an oxidation peak (Epa) will be observed on the reverse scan, and the formal reduction potential (E°') can be calculated as (Epc + Epa)/2.

Protocol 3: Determination of HOMO-LUMO Gap

The HOMO-LUMO gap can be estimated experimentally using UV-Vis spectroscopy and electrochemistry or calculated computationally.

-

Optical Gap (UV-Vis Spectroscopy):

-

Record the UV-Vis absorption spectrum of a dilute solution of the ketone.

-

Identify the wavelength corresponding to the onset of the lowest energy absorption band (λonset).

-

Calculate the optical gap using the formula: Egap (eV) = 1240 / λonset (nm).

-

-

Electrochemical Gap (CV):

-

Measure the first oxidation potential (Eox) and the first reduction potential (Ered) from the cyclic voltammogram.

-

The HOMO and LUMO energy levels can be estimated relative to a reference (e.g., ferrocene/ferrocenium couple, Fc/Fc⁺) using empirical equations. A common approximation is: Egap ≈ Eox - Ered.

-

-

Computational Gap (Density Functional Theory - DFT):

-

Construct the molecular geometry of the ketone using a computational chemistry software package.

-

Perform a geometry optimization calculation using a suitable level of theory (e.g., B3LYP functional with a 6-31G* basis set).[1]

-

From the output of the optimized structure, the energies of the HOMO and LUMO are obtained, and the Egap is calculated as ELUMO - EHOMO.[7][8]

-

Mandatory Visualizations

Caption: Impact of steric hindrance on π-conjugation and the HOMO-LUMO gap in aryl ketones.

Caption: Experimental workflow for the synthesis and electronic characterization of ketones.

Caption: Logical relationship between steric and electronic factors governing ketone reactivity.

References

- 1. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CH 336: Ketone Polarity [sites.science.oregonstate.edu]

- 3. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 4. fiveable.me [fiveable.me]

- 5. reddit.com [reddit.com]

- 6. Aldol condensation - Wikipedia [en.wikipedia.org]

- 7. Synthesis, Structural, and Intriguing Electronic Properties of Symmetrical Bis-Aryl-α,β-Unsaturated Ketone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Structural, and Intriguing Electronic Properties of Symmetrical Bis-Aryl-α,β-Unsaturated Ketone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. reddit.com [reddit.com]

- 12. m.youtube.com [m.youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

Thermochemical Profile of 2,2,4-Trimethyl-3-pentanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of 2,2,4-trimethyl-3-pentanone, also known as isopropyl tert-butyl ketone. The information presented herein is curated for professionals in research and development who require precise data for modeling, process design, and safety assessments. This document includes tabulated thermochemical data, detailed experimental protocols from original research, and a visualization of a key synthetic pathway.

Core Thermochemical Data

The following tables summarize the key thermochemical properties of this compound in its liquid and gaseous states. The data is sourced from peer-reviewed literature and compiled by the National Institute of Standards and Technology (NIST).

Table 1: Enthalpy, Entropy, and Heat Capacity

| Property | Value | Units | Phase | Reference |

| Standard Molar Enthalpy of Formation (ΔfH°) | -381.58 ± 1.21 | kJ/mol | Liquid | [1] |

| Standard Molar Enthalpy of Combustion (ΔcH°) | -5053.15 ± 1.13 | kJ/mol | Liquid | [1] |

| Standard Molar Entropy (S°) | Data not available | J/(mol·K) | ||

| Molar Heat Capacity (Cp) | Data not available | J/(mol·K) |

Table 2: Phase Change and Vaporization Data

| Property | Value | Units | Method | Reference |

| Boiling Point (Tboil) | 407 ± 5 | K | AVG | [2] |

| Fusion Point (Tfus) | 244.13 | K | N/A | [2] |

| Enthalpy of Vaporization (ΔvapH°) | 43.1 ± 0.2 | kJ/mol | C | [3] |

| Enthalpy of Vaporization (ΔvapH°) | 43.1 ± 0.1 | kJ/mol | C | [3] |

| Enthalpy of Vaporization (ΔvapH°) | 43.3 ± 0.1 | kJ/mol | C | [3] |

Experimental Protocols

The thermochemical data presented in this guide are based on meticulous experimental work. Below are detailed descriptions of the methodologies employed in the cited literature.

Determination of Enthalpy of Formation and Combustion (Seller, 1970)

The enthalpy of formation of liquid this compound was determined by Seller (1970) through combustion calorimetry.[1]

-

Calorimeter: A static-bomb calorimeter was used for the combustion experiments. The calorimeter was calibrated by the combustion of benzoic acid.

-

Sample Preparation: The this compound sample was of high purity, and its water content was determined to be negligible. A known mass of the ketone was sealed in a thin-walled glass ampoule.

-

Combustion Procedure: The ampoule containing the sample was placed in a silica (B1680970) crucible inside the combustion bomb. A known amount of water was added to the bomb to ensure saturation of the final atmosphere. The bomb was then charged with purified oxygen to a pressure of 30 atmospheres. The combustion was initiated by passing an electrical current through a platinum ignition wire in contact with a cotton fuse.

-

Temperature Measurement: The temperature change during the combustion process was measured with a high-precision thermometer.

-

Data Analysis: The corrected temperature rise, along with the energy equivalent of the calorimeter, was used to calculate the heat of combustion at constant volume. This value was then corrected to standard conditions (298.15 K and 1 atm) and converted to the enthalpy of combustion at constant pressure (ΔcH°). The standard enthalpy of formation (ΔfH°) was subsequently calculated using Hess's law, based on the known enthalpies of formation of the combustion products (CO₂ and H₂O).

Determination of Enthalpy of Vaporization (Wadsö, 1966)

The enthalpy of vaporization of this compound was determined calorimetrically by Wadsö (1966).[3]

-

Calorimeter: A vaporization calorimeter was employed for these measurements. The design of the calorimeter allowed for the direct measurement of the heat required to vaporize a known amount of the substance at a constant temperature.

-

Experimental Procedure: A sample of the ketone was placed in the calorimeter, which was maintained at a constant temperature of 25 °C. The substance was vaporized by an electric heater, and the amount of electrical energy supplied was precisely measured. The amount of substance vaporized was determined by collecting and weighing the condensed vapor.

-

Data Calculation: The molar enthalpy of vaporization was calculated by dividing the supplied electrical energy by the number of moles of the vaporized substance. Several measurements were performed to ensure the reproducibility of the results.

Synthesis Pathway Visualization

This compound can be synthesized via the Grignard reaction. One common route involves the reaction of isobutyronitrile (B166230) with tert-butylmagnesium chloride. The following diagram illustrates the logical workflow of this synthesis.

Caption: Grignard synthesis of this compound.

References

Solubility of 2,2,4-Trimethyl-3-pentanone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals